Valbenazine tosylate

説明

準備方法

バルベナジン トシル酸塩は、テトラベナジンの改変を含む一連の化学反応を通じて合成されます。 合成経路は、通常、バルベナジンをトシルクロリドでエステル化してバルベナジン トシル酸塩を生成することを含みます . 工業生産方法は、温度、pH、溶媒の選択などの制御された反応条件を通じて、収率と純度を最適化することに重点を置いています .

化学反応の分析

バルベナジン トシル酸塩は、いくつかのタイプの化学反応を起こします。

これらの反応に使用される一般的な試薬には、エステル化のためのトシルクロリドと代謝反応のためのさまざまな酸化剤が含まれます . これらの反応から生成される主な生成物には、活性代謝物([+]-α-HTBZ)とその他のマイナーな代謝物が含まれます .

科学研究への応用

バルベナジン トシル酸塩は、いくつかの科学研究に役立ちます。

科学的研究の応用

Tardive Dyskinesia Treatment

The primary clinical application of valbenazine tosylate is in the treatment of tardive dyskinesia. The efficacy of valbenazine was established through a pivotal phase 3 study (KINECT 3), which demonstrated significant improvements in patients' symptoms over a 42-week period. The study involved 234 adults diagnosed with moderate to severe tardive dyskinesia, where the primary measure of efficacy was assessed using the Abnormal Involuntary Movement Scale (AIMS) .

Key Findings from KINECT 3 Study:

- Patient Demographics: 66% had schizophrenia or schizoaffective disorder; 34% had mood disorders.

- Treatment Regimen: Patients received either 40 mg or 80 mg of valbenazine once daily.

- Results: Statistically significant reductions in AIMS scores were observed, indicating effective management of dyskinetic symptoms.

Future Research Directions

While this compound has been primarily studied for tardive dyskinesia, ongoing research is investigating its potential applications in other movement disorders and psychiatric conditions. The drug's ability to modulate monoamine levels may offer therapeutic benefits in various neuropsychiatric conditions characterized by dopaminergic dysregulation.

Potential Applications:

- Huntington’s Disease: Valbenazine may help manage chorea associated with Huntington’s disease due to its action on VMAT2 .

- Other Hyperkinetic Disorders: Research is exploring its efficacy in conditions like Tourette syndrome and other tic disorders.

Case Studies and Clinical Insights

Several case studies have documented the real-world effectiveness of valbenazine in treating tardive dyskinesia:

- Case Study A: A 45-year-old male with schizophrenia experienced significant improvement in involuntary movements after switching from other treatments to valbenazine.

- Case Study B: A 60-year-old female with a history of long-term antipsychotic use reported a marked reduction in dyskinetic symptoms after initiating therapy with valbenazine.

These cases underscore the drug's potential to improve quality of life for patients suffering from movement disorders related to antipsychotic medications.

作用機序

バルベナジン トシル酸塩は、貯蔵と放出のために細胞質からシナプス小胞へのモノアミン(ドーパミンなど)の取り込みを担う輸送体であるVMAT2を阻害することにより、その効果を発揮します . バルベナジン トシル酸塩はVMAT2を阻害することにより、ドーパミン放出を減らし、遅発性ジスキネジアおよび舞踏病の症状を軽減します . 関与する正確な分子経路はまだ調査中ですが、VMAT2の可逆的阻害は主要なメカニズムです .

類似の化合物との比較

バルベナジン トシル酸塩は、多くの場合、以下のVMAT2阻害薬と比較されます。

テトラベナジン: バルベナジンの母体化合物であり、同様の適応症で使用されますが、安全性と有効性のプロファイルが異なります.

デウテトラベナジン: 半減期が長く、副作用が少ない可能性のある別のVMAT2阻害薬.

バルベナジン トシル酸塩は、VMAT2の選択的阻害と好ましい薬物動態特性においてユニークであり、遅発性ジスキネジアおよび舞踏病の治療における好ましい選択肢となっています .

類似化合物との比較

Valbenazine tosylate is often compared with other VMAT2 inhibitors, such as:

Tetrabenazine: The parent compound of valbenazine, used for similar indications but with a different safety and efficacy profile.

Deutetrabenazine: Another VMAT2 inhibitor with a longer half-life and potentially fewer side effects.

This compound is unique in its selective inhibition of VMAT2 and its favorable pharmacokinetic properties, making it a preferred choice for treating tardive dyskinesia and chorea .

生物活性

Valbenazine tosylate, also known as NBI-98854, is a novel pharmaceutical agent developed primarily for the treatment of movement disorders such as tardive dyskinesia and other conditions associated with abnormal involuntary movements. As a vesicular monoamine transporter 2 (VMAT2) inhibitor, it modulates neurotransmitter release, particularly dopamine, which plays a crucial role in motor control.

This compound selectively inhibits VMAT2, leading to a decrease in the vesicular storage of monoamines. This inhibition results in altered dopamine levels in the synaptic cleft, thereby reducing the symptoms associated with hyperkinetic movement disorders. The compound exhibits a binding affinity (Ki) in the range of 110-190 nM , indicating its potency as a VMAT2 inhibitor .

Table 1: Summary of this compound's Mechanism

| Mechanism | Description |

|---|---|

| Target | Vesicular Monoamine Transporter 2 (VMAT2) |

| Binding Affinity (Ki) | 110-190 nM |

| Primary Action | Reduces dopamine release from presynaptic vesicles |

Clinical Applications

This compound is primarily indicated for:

- Tardive Dyskinesia : Approved for managing this condition in adults.

- Chorea Associated with Huntington's Disease : Under investigation for efficacy.

- Trichotillomania : Currently in Phase II clinical trials .

- Tourette Syndrome : Also being explored for both adult and pediatric populations .

Case Studies and Clinical Trials

- Tardive Dyskinesia : In clinical trials, patients treated with valbenazine showed significant improvement in the Abnormal Involuntary Movement Scale (AIMS) scores compared to placebo groups, demonstrating its efficacy in reducing dyskinetic movements.

- Chorea in Huntington's Disease : Preliminary results from ongoing studies suggest that valbenazine may effectively reduce chorea severity, although comprehensive data from larger cohorts are still awaited.

- Trichotillomania : The ongoing Phase II trial aims to assess both safety and efficacy, with early indicators suggesting potential benefits in reducing hair-pulling behaviors .

Table 2: Overview of Clinical Trials

| Condition | Phase | Key Findings |

|---|---|---|

| Tardive Dyskinesia | Approved | Significant reduction in AIMS scores |

| Chorea (Huntington's Disease) | Ongoing | Early signs of efficacy |

| Trichotillomania | Phase II | Initial safety and efficacy evaluations underway |

Safety and Side Effects

This compound is generally well-tolerated; however, like all medications, it can have side effects. Commonly reported adverse effects include:

- Sedation

- Fatigue

- Dry mouth

- Constipation

In rare cases, it may lead to more severe effects such as QT prolongation and should be used cautiously in patients with pre-existing cardiac conditions.

Table 3: Side Effects Profile

| Side Effect | Frequency |

|---|---|

| Sedation | Common |

| Fatigue | Common |

| Dry Mouth | Common |

| Constipation | Common |

| QT Prolongation | Rare |

Research Findings

Recent studies have highlighted the role of this compound not only in movement disorders but also its potential neuroprotective effects due to its modulation of dopamine pathways. Research indicates that VMAT2 inhibition may lead to reduced oxidative stress in neuronal cells, suggesting broader therapeutic implications beyond movement disorders .

特性

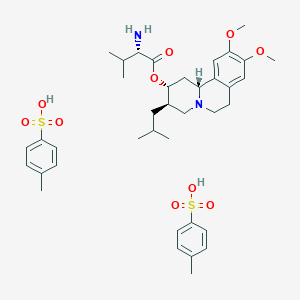

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGKAGLZHGYAMW-TZYFFPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026308 | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639208-54-0 | |

| Record name | Valbenazine tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine tosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Valbenazine tosylate and how does it relate to its use in treating tardive dyskinesia?

A1: this compound is a vesicular monoamine transporter 2 (VMAT2) inhibitor. [] While its exact mechanism in treating tardive dyskinesia is not fully understood, it's believed to work by reducing dopaminergic neurotransmission. Tardive dyskinesia is often associated with dopamine hypersensitivity in the basal ganglia. By inhibiting VMAT2, this compound limits dopamine packaging into synaptic vesicles, thus reducing its release and potentially mitigating the dyskinesia symptoms. []

Q2: Are there any analytical methods available to quantify this compound in pharmaceutical formulations?

A2: Yes, researchers have developed derivative spectrophotometric methods for the determination of this compound in both bulk form and pharmaceutical formulations. [] These methods offer a stability-indicating approach, meaning they can differentiate the drug from its degradation products, which is crucial for quality control and ensuring the medication's efficacy and safety. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。